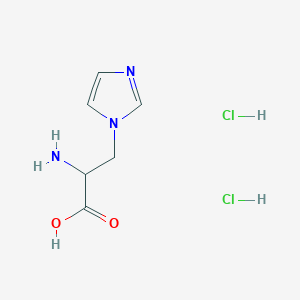
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a phenyl group attached to the 4-position of the triazole ring and a methanol group at the 5-position. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and chemical synthesis.
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for this compound.
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This suggests that (4-phenyl-1H-1,2,3-triazol-5-yl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been observed . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as 1,2,4-triazole derivatives, are known for their good pharmacodynamic and pharmacokinetic profiles .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines . This suggests that this compound may have similar effects.
Action Environment
It’s known that the reactivity of similar compounds increases under reaction conditions such as heating . This suggests that the compound’s action could potentially be influenced by environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the reaction of phenylacetylene with an azide derivative under copper catalysis to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and CuAAC reactions are scalable and can be adapted for large-scale production. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
(4-phenyl-1H-1,2,3-triazol-4-yl)methanol: A structural isomer with similar properties but different reactivity.
(4-phenyl-1H-1,2,3-triazol-5-yl)ethanol: An analog with an ethyl group instead of a methanol group.
Uniqueness
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(5-phenyl-2H-triazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVLCCLHMSMGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
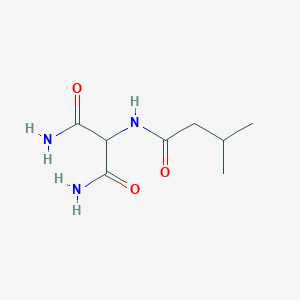
![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2434085.png)
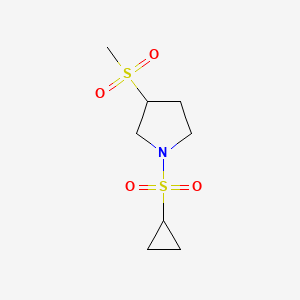

![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)
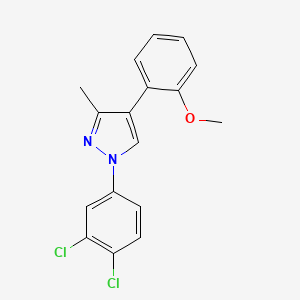
![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)

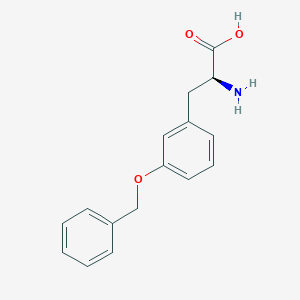
![5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434097.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenethylurea](/img/structure/B2434099.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434100.png)
